molecular formula C18H17N3O3 B2493235 Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-50-3

Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2493235
CAS RN: 1421509-50-3
M. Wt: 323.352
InChI Key: LCDAXJLBIMGJMH-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The specific compound of interest incorporates a benzofuran core, pyrazin-2-yloxy linker, and a piperidin-1-yl)methanone moiety, suggesting it could have intriguing chemical and biological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various strategies, including palladium-catalyzed coupling reactions and substitutions. For example, a related compound was synthesized from 3-hydroxy-4-iodo benzoic acid through a series of steps involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, chemical resolution, and the Wolf–Kishner reduction, showcasing the complexity and the precision required in synthesizing such molecules (Luo & Naguib, 2012).

Molecular Structure Analysis

Crystal and molecular structure analyses, such as X-ray diffraction, are crucial for understanding the conformation and geometry of benzofuran derivatives. For instance, the molecular structure of a side product in benzothiazinone synthesis was reported, emphasizing the importance of structural characterization in understanding the properties and reactivity of these compounds (Eckhardt et al., 2020).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, including coupling reactions and substitutions, to introduce different functional groups. These reactions are essential for modifying the chemical and biological properties of the compounds.

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for their application in medicinal chemistry and material science.

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for interactions with biological targets, are determined by the functional groups present in the benzofuran derivatives. Theoretical calculations, such as density functional theory (DFT), can provide insights into these properties and guide the design of new compounds with desired activities (Karthik et al., 2021).

Scientific Research Applications

  • Sigma-Receptor Ligands : Spiropiperidines, including compounds related to Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, have been studied for their potential as highly potent and selective sigma-receptor ligands. These studies explore the affinity of these compounds for sigma1- and sigma2-receptors, which are significant in understanding their potential therapeutic applications (Maier & Wünsch, 2002).

  • CB2 Receptor Agonists : Some derivatives of this compound have been synthesized as selective CB2 receptor agonists. These agonists are of interest in the development of therapeutic agents, particularly for conditions where the CB2 receptor plays a crucial role (Luo & Naguib, 2012).

  • Synthesis and Theoretical Calculations : Research has been conducted on the regioselective synthesis of compounds like Bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This research includes Density Functional Theory (DFT) calculations and theoretical studies to understand the properties and potential applications of these compounds (Sanad et al., 2021).

  • Antimicrobial and Antifungal Activities : Certain benzofuran-2-yl compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. This research is significant in exploring new therapeutic agents against various microbial and fungal infections (Patel, Agravat, & Shaikh, 2011).

  • Antiproliferative Effects and Multidrug Resistance : Studies have been conducted on benzofuran-2-yl derivatives to evaluate their antiproliferative activity and their potential to reverse multidrug resistance in cancer cell lines. This research is crucial in the development of new cancer therapies (Parekh et al., 2011).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

1-benzofuran-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDAXJLBIMGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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